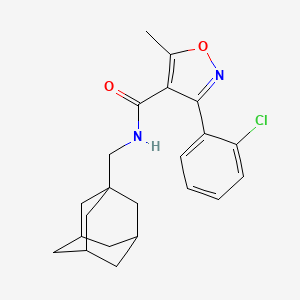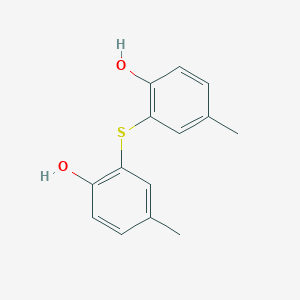
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
説明
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as ACPD, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. ACPD belongs to the class of isoxazole derivatives and is a potent agonist of metabotropic glutamate receptors.
作用機序
ACPD is a potent agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. ACPD binds to the extracellular domain of metabotropic glutamate receptors and activates a signaling cascade that leads to the modulation of ion channels and intracellular messengers. The activation of metabotropic glutamate receptors by ACPD results in the modulation of synaptic transmission, plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects. ACPD modulates the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD also modulates the activity of ion channels such as calcium channels, potassium channels, and NMDA receptors. ACPD has been shown to have neuroprotective effects in animal models of neurological disorders. ACPD also modulates synaptic plasticity and learning and memory.
実験室実験の利点と制限
ACPD has several advantages as a pharmacological tool for scientific research. ACPD is a potent and selective agonist of metabotropic glutamate receptors, which allows for the specific modulation of these receptors. ACPD is also stable and can be stored for long periods of time. However, ACPD has some limitations as a pharmacological tool. ACPD has a short half-life in vivo, which limits its use in animal studies. ACPD can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on ACPD. One direction is to investigate the role of metabotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to develop more potent and selective agonists of metabotropic glutamate receptors that can be used in animal studies. Another direction is to investigate the signaling pathways that are activated by metabotropic glutamate receptors and their downstream effects on neuronal function and behavior.
Conclusion:
In conclusion, ACPD is a synthetic compound that has been widely used in scientific research for its pharmacological properties. ACPD is a potent agonist of metabotropic glutamate receptors and is used to investigate the role of these receptors in various physiological and pathological processes. ACPD has several advantages and limitations as a pharmacological tool, and there are several future directions for research on ACPD.
科学的研究の応用
ACPD is widely used in scientific research as a pharmacological tool to investigate the role of metabotropic glutamate receptors in various physiological and pathological processes. ACPD is used to study the effects of metabotropic glutamate receptors on synaptic transmission, plasticity, learning, and memory. ACPD is also used to investigate the role of metabotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-13-19(20(25-27-13)17-4-2-3-5-18(17)23)21(26)24-12-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBMDQIJLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)
![3,4-dichloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4085266.png)
![methyl [4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4085273.png)


![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4085301.png)
![methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4085308.png)


![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(4-methyl-1-piperazinecarboxamide)](/img/structure/B4085357.png)